
CDK inhibitor II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclin-dependent kinase inhibitor II is a compound that targets cyclin-dependent kinases, which are crucial regulators of the cell cycle. Cyclin-dependent kinases are enzymes that, when bound to cyclins, phosphorylate target proteins to drive cell cycle progression. Cyclin-dependent kinase inhibitor II is designed to inhibit these enzymes, thereby halting cell cycle progression and potentially leading to cell cycle arrest and apoptosis. This makes cyclin-dependent kinase inhibitor II a promising candidate for cancer therapy, as uncontrolled cell proliferation is a hallmark of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclin-dependent kinase inhibitor II typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of purine derivatives, which are modified through various chemical reactions to introduce functional groups that enhance the compound’s inhibitory activity. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of cyclin-dependent kinase inhibitor II involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure consistent quality and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the purity and potency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclin-dependent kinase inhibitor II undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are typically derivatives of the original compound with modified functional groups that enhance its inhibitory activity. These modifications can improve the compound’s selectivity and potency against specific cyclin-dependent kinases .
Aplicaciones Científicas De Investigación
Cyclin-dependent kinase inhibitor II has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationships of cyclin-dependent kinase inhibitors.
Biology: Employed in cell cycle studies to understand the role of cyclin-dependent kinases in cell proliferation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, particularly in cancers with dysregulated cyclin-dependent kinase activity.
Industry: Utilized in the development of new drugs targeting cyclin-dependent kinases, contributing to the pharmaceutical industry’s efforts to create more effective cancer therapies
Mecanismo De Acción
Cyclin-dependent kinase inhibitor II exerts its effects by binding to the ATP-binding site of cyclin-dependent kinases, thereby preventing the phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis. The molecular targets of cyclin-dependent kinase inhibitor II include cyclin-dependent kinase 2, cyclin-dependent kinase 4, and cyclin-dependent kinase 6, which are key regulators of the G1 to S phase transition in the cell cycle .
Comparación Con Compuestos Similares
Similar Compounds
Fadraciclib (CYC065): A novel cyclin-dependent kinase inhibitor targeting cyclin-dependent kinase 2 and cyclin-dependent kinase 9.
Dinaciclib: Inhibits cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 9.
Palbociclib: Selectively inhibits cyclin-dependent kinase 4 and cyclin-dependent kinase 6.
Uniqueness
Cyclin-dependent kinase inhibitor II is unique in its high selectivity for cyclin-dependent kinase 2, making it particularly effective in cancers with cyclin-dependent kinase 2 dysregulation. Its ability to induce cell cycle arrest and apoptosis through specific inhibition of cyclin-dependent kinase 2 sets it apart from other inhibitors that may have broader but less selective activity .
Propiedades
Fórmula molecular |
C18H19ClFN3O2 |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H19ClFN3O2/c1-25-16-5-4-12(20)7-14(16)13-8-17(22-10-15(13)19)23-18(24)11-3-2-6-21-9-11/h4-5,7-8,10-11,21H,2-3,6,9H2,1H3,(H,22,23,24) |
Clave InChI |
AHMKHNVZGOQLRQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)C3CCCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


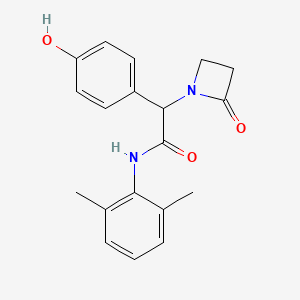
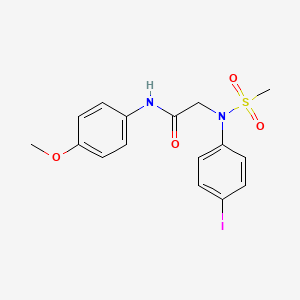
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12457580.png)
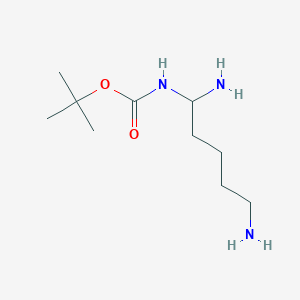
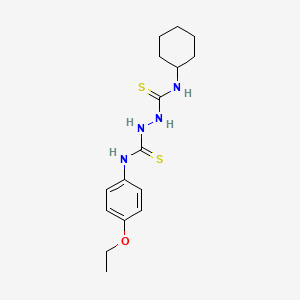
![N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B12457598.png)
![[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B12457605.png)
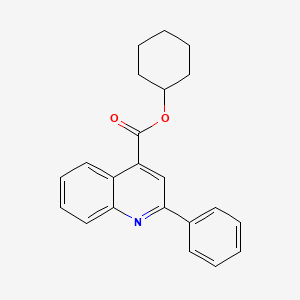

![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B12457625.png)
![N-[2-(5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-3-methylbenzamide](/img/structure/B12457633.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457642.png)
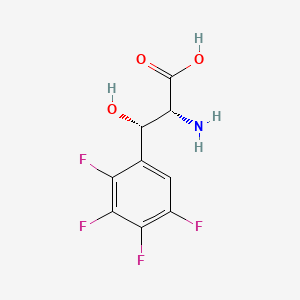
![3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12457686.png)
